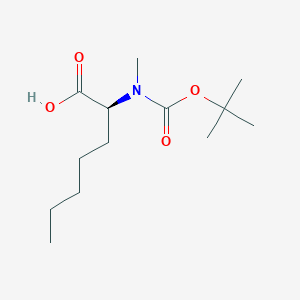

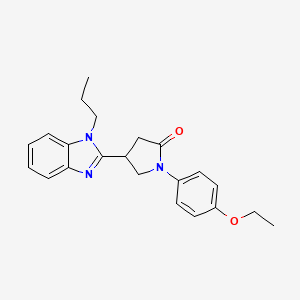

![molecular formula C17H22N2O3S B2700840 N-[2-(dimethylamino)-2-thiophen-2-ylethyl]-2,3-dimethoxybenzamide CAS No. 850626-80-1](/img/structure/B2700840.png)

N-[2-(dimethylamino)-2-thiophen-2-ylethyl]-2,3-dimethoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-[2-(dimethylamino)-2-thiophen-2-ylethyl]-2,3-dimethoxybenzamide” is a complex organic compound. Based on its structure, it likely contains a thiophene ring, a dimethylamino group, and a dimethoxybenzamide group .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through reactions involving carboxylic acids, amines, and thiophenes .Chemical Reactions Analysis

The compound, due to its functional groups, might undergo various chemical reactions. For instance, the amine group could participate in acid-base reactions, and the thiophene ring might undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Compounds with similar structures can exhibit a wide range of properties, including pH sensitivity and temperature responsiveness .Scientific Research Applications

Synthesis and Evaluation of Derivatives :

- A study by Ravichandiran et al. (2015) focused on synthesizing and characterizing new derivatives of a similar compound for their antibacterial properties. Their research included molecular docking and antibacterial evaluation against specific bacterial strains (Ravichandiran et al., 2015).

Investigation of Anti-Diabetic and Anti-Inflammatory Activities :

- Gopi and Dhanaraju (2018) conducted research on novel Mannich base derivatives related to the compound . They evaluated these compounds for their anti-diabetic and anti-inflammatory activities, demonstrating significant reductions in blood glucose levels and inflammation in experimental animals (Gopi & Dhanaraju, 2018).

Photodynamic Properties for Cancer Treatment :

- Detty et al. (2004) explored the photodynamic properties of similar compounds in the context of treating cancer. Their study involved synthesizing thio and seleno analogues of tetramethylrosamine, which demonstrated efficacy as photosensitizers against cancer cells in vitro (Detty et al., 2004).

Antioxidant Activity Evaluation :

- A study by Queiroz et al. (2007) involved synthesizing new derivatives of a related compound and evaluating their antioxidant properties through various methods. This research contributes to understanding the structure-activity relationships of these compounds (Queiroz et al., 2007).

Investigation as Imaging Agents for Amyloid Plaque :

- Hausner et al. (2009) synthesized novel derivatives and evaluated their potential as imaging probes for Alzheimer's Disease-related amyloid plaque. This research contributes to the development of diagnostic tools for neurodegenerative diseases (Hausner et al., 2009).

Study of Anion Sensing Properties :

- Wu et al. (2006) designed a series of compounds similar to the compound as anion sensors. This research helps in understanding the substituent effect and the anion binding constants of these sensors (Wu et al., 2006).

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[2-(dimethylamino)-2-thiophen-2-ylethyl]-2,3-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O3S/c1-19(2)13(15-9-6-10-23-15)11-18-17(20)12-7-5-8-14(21-3)16(12)22-4/h5-10,13H,11H2,1-4H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKKYCUQSLMYGDB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CNC(=O)C1=C(C(=CC=C1)OC)OC)C2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-2,3-dimethoxybenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

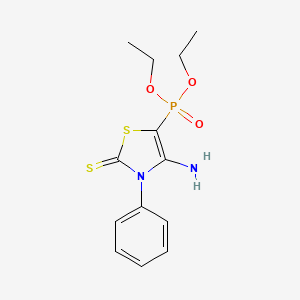

![(3-Methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazol-2-yl)(morpholino)methanone](/img/structure/B2700763.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2700767.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2700768.png)

![N-[2,2-bis(furan-2-yl)ethyl]-9H-xanthene-9-carboxamide](/img/structure/B2700771.png)

![Methyl 2-[5,7-dimethyl-2-(3-nitrobenzoyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2700774.png)

![1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(m-tolyl)ethanone oxalate](/img/structure/B2700775.png)

![N-cyclohexyl-3-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanamide](/img/structure/B2700777.png)

![N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-2-methyl-5-(methylsulfanyl)benzamide](/img/structure/B2700779.png)